![molecular formula C12H10N2O3S B2813878 [(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid CAS No. 1333702-40-1](/img/structure/B2813878.png)
[(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid
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Overview
Description
This compound is an imidazole derivative functionalized with a thioacetic acid residue at position 4 and a formyl group at position 5 . It has been studied for its effects on the antioxidant status of the liver and kidney in rats with tetrachloromethane poisoning . The compound was found to normalize most parameters of the oxidant-antioxidant balance in the liver and kidneys of animals with toxic hepatitis .
Synthesis Analysis
The compound is synthesized based on the use of available 1-aryl-5-formyl-4-chloro-1H-imidazoles . When these are heated with thioglycolic acid in ethanol for 2 hours in the presence of potassium hydroxide, they form [(1-aryl-5-formyl-1H-imidazol-4-yl)thio]acetic acids .Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a thioacetic acid residue at position 4 and a formyl group at position 5 .Chemical Reactions Analysis
The compound has been found to have in vitro activity suppressing the intensity of Fe2±ascorbate-induced free-radical lipid oxidation (FRLO) at concentrations of 10^1 to 10^3 M .Scientific Research Applications
- [(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid has demonstrated antimicrobial potential. Researchers have investigated its effects against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .
- In rat kidneys, administration of this compound partially normalized oxidant and antioxidant systems. It led to decreased levels of malondialdehyde (MA) and oxidized nucleoside 8-hydroxy-2’-deoxyguanosine (OMP), while restoring reduced glutathione levels and antioxidant enzyme activity .
- Researchers have developed various synthetic routes for imidazole and its derivatives. These pathways enable the creation of modified compounds with diverse biological activities .
- While not directly studied for [(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid, imidazole derivatives have shown antitumor properties .
- Imidazole-containing compounds often exhibit anti-inflammatory effects. Research could explore whether this compound shares similar properties .
Antimicrobial Activity
Oxidative Stress Modulation
Synthetic Routes and Derivatives
Anticancer Potential
Anti-Inflammatory Properties
Metabolic Disorders and Diabetes
Mechanism of Action
Target of Action
The primary targets of [(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid are the oxidant-antioxidant systems in the liver and kidneys . These systems play a crucial role in maintaining the balance between the production of reactive oxygen species (ROS) and their elimination, thereby protecting the body from oxidative stress .
Mode of Action
This compound interacts with its targets by suppressing free-radical lipid oxidation and oxidative protein modification processes . It also activates the antioxidant protection system in animal tissues . This interaction results in the normalization of most parameters of the oxidant-antioxidant balance in the liver and kidneys .
Biochemical Pathways
The compound affects the biochemical pathways related to oxidant-antioxidant homeostasis . Its action leads to the suppression of free-radical processes and the peroxidation of polyunsaturated fatty acids in the body . This can significantly decrease the risk of developing diseases associated with oxidative stress .
Result of Action
The result of the compound’s action is the normalization of most parameters of the oxidant-antioxidant balance in the liver and kidneys of animals with toxic hepatitis . This points to the ability of compounds of this type to protect cells from damage due to free radicals .
properties
IUPAC Name |
2-(5-formyl-1-phenylimidazol-4-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c15-6-10-12(18-7-11(16)17)13-8-14(10)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMIKLYVNRUQNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=C2C=O)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid |
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